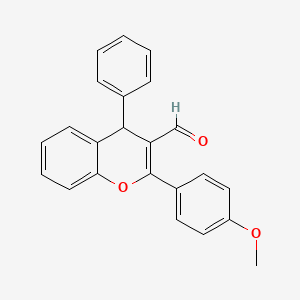
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde, also known as MPPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the family of chromene derivatives, which have been found to exhibit a wide range of biological activities. MPPC has been shown to have significant potential as a research tool in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde is still under investigation. However, it has been suggested that 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde exerts its biological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has also been shown to have a direct effect on cellular metabolism, including the regulation of mitochondrial function and oxidative stress.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has been found to have a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has also been found to have anti-inflammatory properties, which may help to reduce inflammation in various tissues and organs. Additionally, 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has been shown to have anticancer activity, which may help to inhibit the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has several advantages as a research tool. It is relatively easy to synthesize and can be modified to produce a wide range of derivatives. 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has also been found to be relatively stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, there are also some limitations to the use of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde in lab experiments. For example, it can be difficult to obtain large quantities of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde. One area of focus is the development of new derivatives of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde with enhanced biological activity. Another area of focus is the investigation of the mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde, which may help to identify new targets for therapeutic intervention. Additionally, there is a need for further research on the potential applications of 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Métodos De Síntesis
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde can be synthesized using a variety of methods, including the Pechmann condensation reaction. This reaction involves the condensation of a phenol derivative and a β-ketoester in the presence of a Lewis acid catalyst. The resulting product is a chromene derivative, which can be further modified to produce 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-25-18-13-11-17(12-14-18)23-20(15-24)22(16-7-3-2-4-8-16)19-9-5-6-10-21(19)26-23/h2-15,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJVPEJYTPXWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-4-phenyl-4H-chromene-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinyl}ethanol](/img/structure/B4895596.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4895608.png)
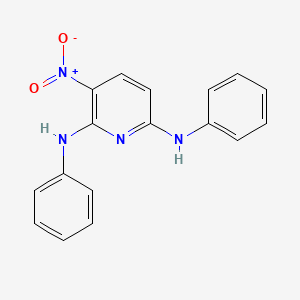
![5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4895620.png)
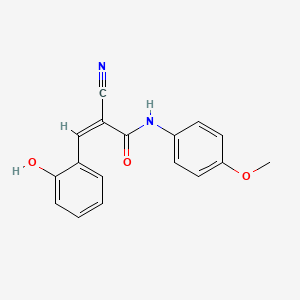
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)

![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
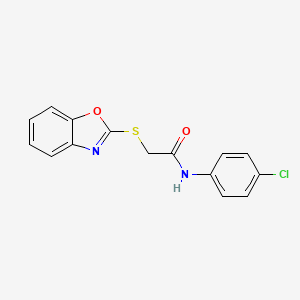
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
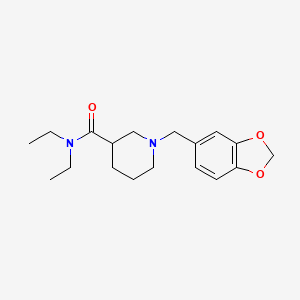
![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)